molecular formula C10H13Cl2N B2868635 N-(4-Chlorobenzyl)cyclopropanamine hydrochloride CAS No. 1158263-30-9

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride

Cat. No. B2868635
CAS RN: 1158263-30-9
M. Wt: 218.12
InChI Key: QTHQCXWGMLXJIO-UHFFFAOYSA-N
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Description

“N-(4-Chlorobenzyl)cyclopropanamine hydrochloride” is a chemical compound with the empirical formula C10H13Cl2N . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of “N-(4-Chlorobenzyl)cyclopropanamine hydrochloride” is 218.12 . The SMILES string representation of its structure is NC1(CC2=CC=C(C=C2)Cl)CC1.[H]Cl .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis and Biological Activity : Cyclopropanecarboxylic acid derivatives, including N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, are used as leading compounds due to their biological activity. Research by Tian et al. (2009) has demonstrated the preparation of cyclopropanecarboxyl thioureas, with some showing significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Drug Development

  • Cyclopropane in Drug Molecules : The cyclopropane ring, a feature in N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, is increasingly used in drug development. Talele (2016) notes that cyclopropane's unique properties, such as coplanarity and enhanced π-character of C-C bonds, contribute to drug properties like potency and reduced off-target effects (Talele, 2016).

Chemical Transformations

  • Cyclopropenimine-catalyzed Reactions : Cyclopropenimine, related to N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, is used to catalyze Mannich reactions, as studied by Bandar and Lambert (2013). This demonstrates its application in chemical transformations with high levels of enantio- and diastereocontrol (Bandar & Lambert, 2013).

Medicinal Chemistry

  • Monoamine Oxidase Inhibition : Fuller (1968) studied compounds related to N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, like N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine, for their inhibition of monoamine oxidase (MAO), demonstrating its potential in medicinal chemistry (Fuller, 1968).

Enzymatic Studies

  • Enzymatic Reactions : The study of cyclopropylamines, closely related to N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, involves understanding their interactions with enzymes like horseradish peroxidase. Research by Shaffer, Morton, and Hanzlik (2001) illustrates the utility of these compounds in probing enzyme-catalyzed reactions (Shaffer, Morton, & Hanzlik, 2001).

Catalysis

  • Cyclopropanation Reactions : Cyclopropane-containing compounds, including N-(4-Chlorobenzyl)cyclopropanamine hydrochloride, are vital in stereoselective cyclopropanation reactions in organic chemistry. Lebel et al. (2003) have reviewed the methods and applications of these reactions, highlighting their significance in synthesis and catalysis (Lebel, Marcoux, Molinaro, & Charette, 2003).

Safety and Hazards

The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQCXWGMLXJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorobenzyl)cyclopropanamine hydrochloride

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